molecular formula C9H18N2O3 B1360096 l-Alanyl-l-leucine CAS No. 3303-34-2

l-Alanyl-l-leucine

Cat. No.: B1360096
CAS No.: 3303-34-2
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-UHFFFAOYSA-N
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Description

l-Alanyl-l-leucine: is a dipeptide composed of the amino acids l-alanine and l-leucine. It is a small molecule with the chemical formula C9H18N2O3 and a molecular weight of 202.25 g/mol

Scientific Research Applications

Chemistry: l-Alanyl-l-leucine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and hydrolysis. It serves as a reference for developing new peptide synthesis methods and understanding peptide behavior under different conditions .

Biology: In biological research, this compound is used to investigate the transport and metabolism of dipeptides in cells. It helps in understanding the mechanisms of peptide transporters and their role in nutrient absorption .

Medicine: this compound has potential therapeutic applications due to its ability to modulate immune responses and promote muscle recovery. It is studied for its effects on muscle protein synthesis and its potential use in treating muscle-wasting conditions .

Industry: In the food and pharmaceutical industries, this compound is used as a nutritional supplement to enhance protein intake and support muscle health. It is also explored for its potential in improving the stability and bioavailability of peptide-based drugs .

Mechanism of Action

Target of Action

l-Alanyl-l-leucine is a dipeptide composed of the amino acids alanine and leucine. It is an endogenous metabolite and its primary targets are the cells in the body where it plays a crucial role in various metabolic processes . It interacts with the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

This compound interacts with its targets, the OAT1, OAT3, and MCT1 transporters, to facilitate its uptake into cells . This interaction allows the compound to bypass the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

Once inside the cell, this compound can be broken down into its constituent amino acids, alanine and leucine . These amino acids play key roles in various biochemical pathways. For instance, leucine is part of the branched-chain amino acids (BCAAs) that are beneficial in regulating skeletal muscle metabolism . Alanine, on the other hand, is involved in the synthesis of proteins and essential molecules .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into cells via the OAT1, OAT3, and MCT1 transporters . Once inside the cell, it is metabolized into alanine and leucine

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, the breakdown of this compound into alanine and leucine can contribute to the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM) and mitigating exercise-induced muscle damage . Furthermore, the compound’s interaction with the OAT1, OAT3, and MCT1 transporters allows it to bypass the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of other carbon sources in the habitat can affect the assimilation of leucine by bacteria . Furthermore, the compound’s action can be influenced by the physiological state of the cells, such as during physical activity, lactation, trauma, and illness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Alanyl-l-leucine typically involves the coupling of l-alanine and l-leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving metabolically engineered strains of Escherichia coli. These strains are designed to overexpress specific enzymes that facilitate the synthesis of the dipeptide from precursor amino acids. This method offers advantages such as higher yields and reduced by-products compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: l-Alanyl-l-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The primary products of these reactions are the free amino acids, l-alanine and l-leucine, which can be further utilized in various biochemical pathways .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936873
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-42-4, 1638-60-4, 3303-34-2
Record name DL-Alanyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC89666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of l-Alanyl-l-leucine?

A1: this compound is a dipeptide, meaning it consists of two amino acids linked together. While not directly found in proteins, dipeptides like this compound play crucial roles in various biological processes. Research indicates that this compound can act as a substrate for specific transport systems in the small intestine of humans and monkeys. [] This suggests its involvement in the absorption and utilization of amino acids derived from dietary proteins.

Q2: How is this compound absorbed in the intestine?

A2: Studies on monkey and human intestines demonstrate that this compound is likely transported as a single unit across the intestinal lining. [] This transport process exhibits characteristics of active transport, meaning it requires energy and occurs against a concentration gradient. Interestingly, the uptake of this compound is inhibited by a wide range of other dipeptides, hinting at a broad-specificity transport system in the intestine. []

Q3: Has this compound been investigated in the context of drug delivery?

A3: Yes, researchers have explored the potential of this compound as a carrier for delivering antifungal agents. [] Studies have shown that conjugates of this compound with 5-fluorocytosine, an antifungal drug, can effectively enter Candida albicans, a type of yeast. [] This finding suggests that this compound could be employed as a peptide carrier to enhance the uptake of therapeutic molecules into target cells.

Q4: Are there any known enzymatic activities related to this compound?

A4: While this compound itself might not possess inherent catalytic activity, it plays a role in understanding enzymatic specificity. Research on pepsin, a digestive enzyme, revealed that its ability to cleave specific peptide bonds in proteins cannot be solely predicted by its activity on simple dipeptides like this compound. [] This highlights the complexity of enzyme-substrate interactions and the importance of studying them in a context-dependent manner.

Q5: What is known about the stability of this compound?

A5: The stability of dipeptides like this compound can be influenced by factors such as pH and temperature. Studies involving N-(6-purinyl)-l-Alanyl-l-leucine, a derivative of this compound, revealed that under acidic conditions, the l-Alanine moiety within the dipeptide can undergo racemization. [] This finding underscores the importance of considering the chemical environment when assessing the stability of this compound and its derivatives.

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